

Application Notes and Protocols for Fluorescent Red 610 in Flow Cytometry

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Compound of Interest

Compound Name: *Fluorescent red 610*

Cat. No.: *B12398381*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red 610 is a synthetic fluorophore that emits in the red region of the visible spectrum, making it a valuable tool for multicolor flow cytometry. Its spectral properties allow for its effective use in combination with common blue and violet laser-excitable dyes with minimal spectral overlap. This document provides detailed application notes and protocols for the successful implementation of **Fluorescent Red 610** in flow cytometry experiments, catering to the needs of researchers, scientists, and professionals in drug development.

Spectral Properties and Quantitative Data

Fluorescent Red 610 and its analogs, such as CAL Fluor Red 610 and Calibro® Fluor 610, exhibit consistent spectral characteristics. The quantitative data for these dyes are summarized below for easy comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	590 nm	[1] [2] [3] [4] [5]
Emission Maximum (λ_{em})	610 nm	
Extinction Coefficient (ϵ)	$\sim 108,000 \text{ cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	~ 0.87	
Recommended Laser Line	Yellow/Green (561 nm) or Green (532 nm)	
Common Quencher	BHQ®-2	

Applications in Flow Cytometry

Fluorescent Red 610 is well-suited for a variety of flow cytometry applications due to its brightness and distinct spectral profile.

- Immunophenotyping: Identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.
- Multi-color Panel Design: Its emission in the red spectrum allows for its inclusion in complex multicolor panels with minimal compensation requirements when combined with fluorophores excited by blue and violet lasers.
- Detection of Low-Abundance Antigens: The brightness of **Fluorescent Red 610** makes it suitable for resolving dimly stained populations.

Experimental Protocols

Antibody Conjugation with Fluorescent Red 610

This protocol describes the conjugation of **Fluorescent Red 610** NHS ester to a primary antibody.

Materials:

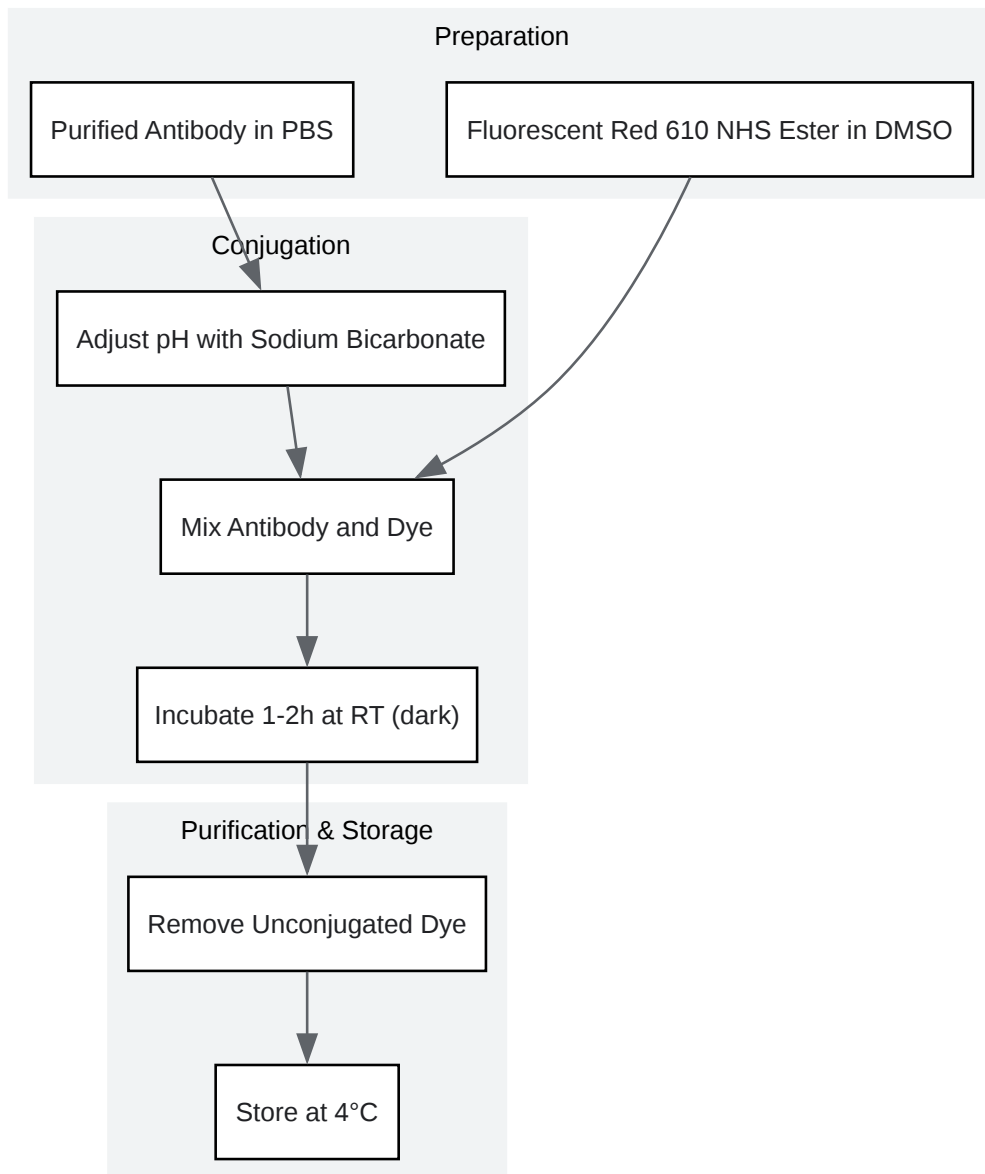
- Purified antibody (0.5-1 mg/mL in PBS, free of BSA, gelatin, or other carrier proteins)

- **Fluorescent Red 610 NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate
- Desalting column or centrifugal filters (10-100 kDa MWCO)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Stabilizing buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- **Antibody Preparation:** Dialyze the antibody against PBS overnight at 4°C to remove any amine-containing buffers or stabilizers. Determine the antibody concentration.
- **Dye Preparation:** Immediately before use, dissolve the **Fluorescent Red 610 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- **pH Adjustment:** Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, raising the pH to ~8.3.
- **Conjugation Reaction:** Add the reactive **Fluorescent Red 610** solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 10:1.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
- **Purification:** Remove unconjugated dye using a desalting column or by repeated washing with centrifugal filters.
- **Storage:** Store the conjugated antibody at 4°C in a stabilizing buffer, protected from light.

Antibody Conjugation Workflow

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Antibody Conjugation Workflow

Direct Immunofluorescent Staining of Cell Surfaces

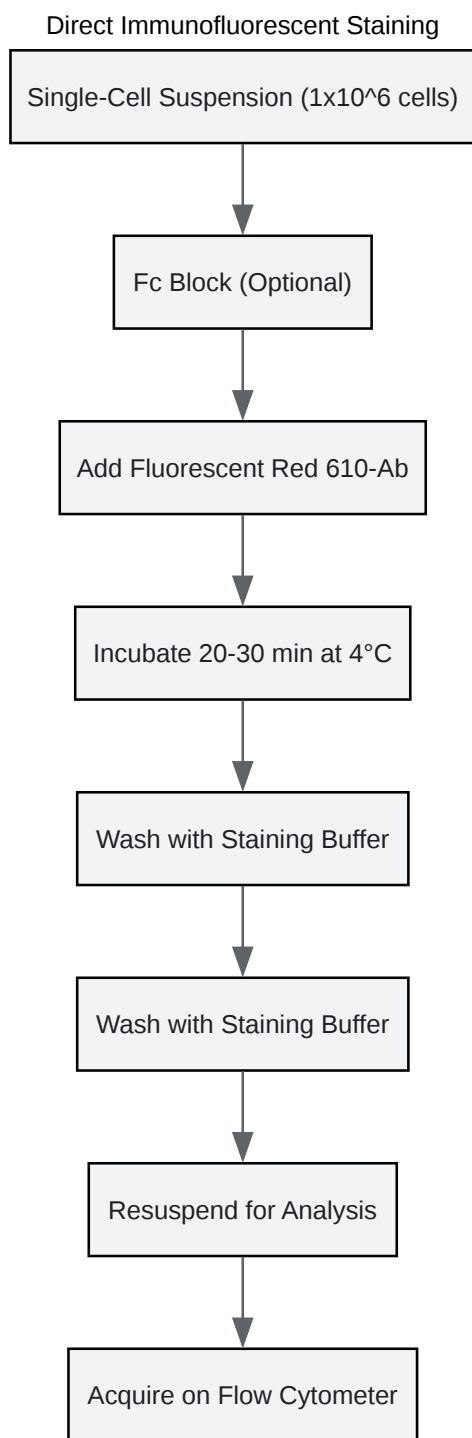
This protocol outlines the steps for staining cell surface antigens using a directly conjugated **Fluorescent Red 610** antibody.

Materials:

- Single-cell suspension (1×10^6 cells/sample)
- Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- **Fluorescent Red 610**-conjugated primary antibody
- Flow cytometry tubes
- Optional: Viability dye

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in cold staining buffer.
- Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
- Staining: Add the predetermined optimal concentration of the **Fluorescent Red 610**-conjugated antibody to 100 µL of the cell suspension (1×10^6 cells).
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 2 mL of cold staining buffer by centrifugation at 300-400 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.
- Viability Staining (Optional): If a viability dye is used, add it according to the manufacturer's instructions.
- Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.



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Direct Immunofluorescent Staining

Intracellular Staining

For intracellular targets, a fixation and permeabilization step is required.

Materials:

- All materials for direct immunofluorescent staining
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)

Procedure:

- Surface Staining: Perform surface staining as described in the direct staining protocol (steps 1-5).
- Fixation: After washing, resuspend the cell pellet in 100 μ L of fixation buffer and incubate for 15-20 minutes at room temperature.
- Washing: Wash the cells once with staining buffer.
- Permeabilization: Resuspend the fixed cells in permeabilization buffer.
- Intracellular Staining: Add the **Fluorescent Red 610**-conjugated antibody for the intracellular target and incubate for 30-45 minutes at room temperature in the dark.
- Washing: Wash the cells twice with permeabilization buffer.
- Resuspension: Resuspend the cells in staining buffer for analysis.
- Acquisition: Analyze the samples on a flow cytometer.

Instrument Setup and Data Acquisition

- Laser: Use a yellow/green (561 nm) or green (532 nm) laser for optimal excitation. A blue (488 nm) laser can also be used for sub-optimal excitation.

- **Emission Filter:** A bandpass filter appropriate for collecting light around 610 nm (e.g., 610/20 nm or 615/20 nm) should be used.
- **Compensation:** When using **Fluorescent Red 610** in a multicolor panel, single-stained compensation controls are essential to correct for spectral overlap.
- **Voltage Settings:** Adjust the photomultiplier tube (PMT) voltages to ensure that the negative population is on scale and the positive population is within the linear range of detection.

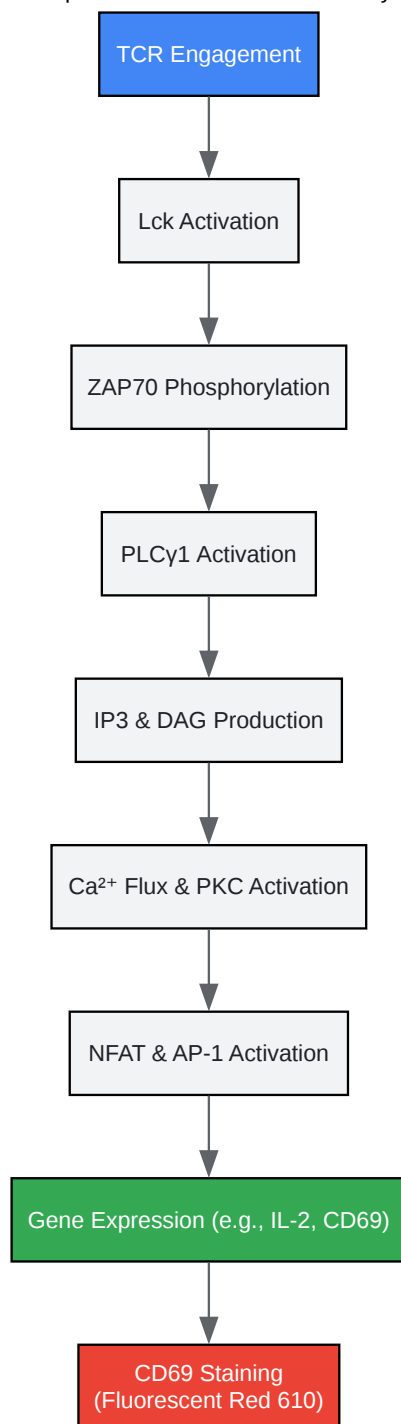
Troubleshooting

Issue	Possible Cause	Solution
Weak or No Signal	- Low antigen expression- Suboptimal antibody concentration- Inadequate laser power or filter setup	- Use a brighter fluorophore for low-abundance targets.- Titrate the antibody to determine the optimal concentration.- Ensure correct instrument settings.
High Background	- Non-specific antibody binding- High antibody concentration- Dead cells	- Use an Fc block.- Titrate the antibody.- Include a viability dye to exclude dead cells.
High CVs	- High flow rate- Cell clumps	- Use a lower flow rate.- Filter the cell suspension before analysis.

Signaling Pathway Example: T-Cell Activation

Fluorescent Red 610 can be used to identify activated T-cells by targeting surface markers like CD69 or intracellular markers such as phosphorylated signaling proteins.

Simplified T-Cell Activation Pathway

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Simplified T-Cell Activation Pathway

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